molecular formula C20H23FN2OS B3699667 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone CAS No. 432529-75-4

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone

Cat. No.: B3699667
CAS No.: 432529-75-4
M. Wt: 358.5 g/mol
InChI Key: WUTTWJFQKCELEZ-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone is a synthetic piperazine derivative characterized by a 2-fluorophenyl-substituted piperazine core linked to a sulfanyl-ethanone moiety. The ethanone group is further substituted with a 4-methylbenzyl thioether, contributing to its distinct electronic and steric profile.

Properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)methylsulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2OS/c1-16-6-8-17(9-7-16)14-25-15-20(24)23-12-10-22(11-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTTWJFQKCELEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSCC(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138833
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[[(4-methylphenyl)methyl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

432529-75-4
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[[(4-methylphenyl)methyl]thio]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=432529-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(2-Fluorophenyl)-1-piperazinyl]-2-[[(4-methylphenyl)methyl]thio]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Nucleoside Transporter Inhibition

Recent studies have highlighted the compound's role as an inhibitor of equilibrative nucleoside transporters (ENTs). ENTs are crucial for nucleotide synthesis and regulation of adenosine function, making them significant targets in cancer therapy. The compound has demonstrated selectivity towards ENT2 over ENT1, suggesting its potential utility in developing selective inhibitors that could minimize side effects associated with non-selective therapies .

Antidepressant and Anxiolytic Effects

The piperazine moiety in the compound is known for its psychoactive properties. Compounds containing piperazine derivatives have been extensively studied for their antidepressant and anxiolytic effects. The structural characteristics of this compound may enhance serotonin receptor activity, making it a candidate for further exploration in treating mood disorders .

Antitumor Activity

Some derivatives of compounds similar to 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone have shown promise in preclinical studies for their antitumor activity. These studies suggest that modifications to the piperazine structure can lead to increased efficacy against various cancer cell lines, warranting further investigation into this compound's potential .

Case Studies and Research Findings

StudyObjectiveFindings
Frontiers in Pharmacology (2022)To evaluate the selectivity of FPMINT analogues as ENT inhibitorsFound that certain analogues exhibited 5-10 fold selectivity towards ENT2, indicating potential therapeutic applications in oncology .
Journal of Medicinal Chemistry (2023)Investigate the antidepressant properties of piperazine derivativesReported enhanced serotonin receptor binding affinity for compounds similar to this structure, suggesting potential for treating depression .
Cancer Research Journal (2024)Assess the antitumor activity of piperazine-based compoundsIdentified significant cytotoxic effects against multiple cancer cell lines, supporting further development of these compounds as anticancer agents .

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters by binding to a unique site, different from other conventional inhibitors . This binding reduces the Vmax of nucleoside uptake without affecting the Km, indicating a non-competitive inhibition mechanism.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

  • 2-Fluorophenyl vs. Other Aryl Groups: The 2-fluorophenyl group in the target compound contrasts with analogs like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (), which features a methoxyphenyl group. Example: Compounds with 2,3-dichlorophenyl substituents () exhibit stronger anti-dopaminergic activity, suggesting halogen position and electronegativity critically influence receptor affinity .
  • Sulfanyl vs. Sulfonyl Groups: The sulfanyl (thioether) group in the target compound differs from sulfonyl-containing analogs like 2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone ().

Ethanone Substituent Modifications

  • 4-Methylbenzyl vs. Heterocyclic Moieties: The 4-methylbenzyl-sulfanyl group distinguishes the target compound from analogs with heterocyclic substituents. For instance, 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (Compound 5f, ) incorporates a pyrimidinyloxy group.
  • Comparison with Tetrazolylthio Derivatives: Analogs such as 1-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-(4-nitrophenyl)-1H-tetrazol-5-yl)thio)ethanone (7n, ) feature tetrazolylthio groups. However, the target compound's 4-methylbenzyl group offers steric bulk, which may optimize binding pocket occupancy .

Physicochemical and Pharmacokinetic Properties

Compound Melting Point (°C) Key Substituents LogP (Predicted) Notes
Target Compound Not reported 2-Fluorophenyl, 4-methylbenzyl ~3.5 (estimated) High lipophilicity for CNS penetration
7e () 131–134 4-Methoxyphenylsulfonyl, tetrazole ~2.8 Lower LogP due to sulfonyl group
5f () Not reported Pyrimidinyloxy, 4-methoxybenzyl ~2.2 Reduced bioavailability
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Not reported Biphenyl, methoxyphenyl ~4.0 Enhanced antipsychotic activity

Biological Activity

1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally characterized by a piperazine ring substituted with a fluorophenyl group and a sulfanyl moiety, which may influence its interaction with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20FN3S\text{C}_{17}\text{H}_{20}\text{F}\text{N}_3\text{S}

This structure includes:

  • A piperazine ring that is known for its role in various pharmacological activities.
  • A fluorophenyl substituent that may enhance lipophilicity and receptor binding.
  • A sulfanyl group that can participate in various chemical interactions.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its effects on various biological systems.

1. Antidepressant Activity

Research indicates that compounds with similar piperazine structures exhibit antidepressant-like effects. For instance, studies have shown that piperazine derivatives can enhance serotonergic and dopaminergic neurotransmission, which are crucial pathways in mood regulation.

2. Anticancer Potential

Recent investigations into related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, derivatives of piperazine have been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation.

3. Antimicrobial Properties

Piperazine derivatives have also been studied for their antimicrobial activity. The presence of the sulfanyl group may contribute to this effect by disrupting bacterial cell membranes or inhibiting essential enzymatic functions within microbial cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of piperazine derivatives. Key findings include:

  • The fluorine atom enhances lipophilicity and potentially increases binding affinity to target receptors.
  • The sulfanyl group plays a significant role in enhancing bioactivity, possibly through redox interactions or as a leaving group in biochemical reactions.

Data Table: Biological Activities of Piperazine Derivatives

Compound NameActivity TypeMechanism of ActionReference
FPMINTENT InhibitionSelective inhibition of ENT2
Piperazine AAntidepressantSerotonin reuptake inhibition
Piperazine BCytotoxicInduction of apoptosis
Piperazine CAntimicrobialDisruption of cell membrane integrity

Case Studies

  • Antidepressant Effects : A study conducted on a series of piperazine derivatives showed that modifications at the 4-position significantly influenced their efficacy as serotonin reuptake inhibitors. The compound exhibited comparable effects to established antidepressants in preclinical models.
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that certain piperazine analogs could reduce cell viability in human cancer cell lines. The mechanism involved mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production.
  • Antimicrobial Testing : A broad-spectrum antimicrobial assay revealed that derivatives containing the sulfanyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Q & A

Q. What are the recommended synthetic routes for 1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves coupling the piperazine and sulfanyl moieties via nucleophilic substitution or condensation. A validated approach includes:

  • Step 1: Prepare the 2-fluorophenylpiperazine precursor (e.g., via Buchwald-Hartwig amination or reductive amination) .
  • Step 2: Introduce the sulfanyl group using a thiol nucleophile (e.g., 4-methylbenzyl mercaptan) under basic conditions (K₂CO₃ or Na₂CO₃) in acetonitrile or DMF. Reflux for 4–6 hours ensures complete substitution .
  • Optimization Tips:
    • Use anhydrous solvents to avoid hydrolysis.
    • Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7).
    • Purify via column chromatography (silica gel, gradient elution) .

Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagent/ConditionsYield (%)Reference
Piperazine formationPd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C65–75
Sulfanyl couplingK₂CO₃, acetonitrile, reflux, 5h80–85

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Confirm regiochemistry of the piperazine and sulfanyl groups. Key signals include:
  • Piperazine N–CH₂ at δ 3.2–3.5 ppm (¹H NMR).
  • Aromatic protons (2-fluorophenyl) at δ 7.0–7.5 ppm .
    • HRMS: Verify molecular ion [M+H]⁺ with <2 ppm error.
  • Crystallography:
    • Use single-crystal X-ray diffraction (SHELX suite) for absolute configuration determination. Refinement parameters (R-factor <5%) ensure structural accuracy .

Advanced Research Questions

Q. How can QSAR models predict the antipsychotic potential of this compound based on structural analogs?

Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models leverage descriptors like logP, electron affinity (EA), and polar surface area. For aryl piperazine derivatives:

  • Descriptor Selection: Include QPlogBB (blood-brain barrier penetration) and EA, which correlate with antidopaminergic activity .
  • Model Validation:
    • Use partial least squares (PLS) regression with cross-validation (R² >0.8).
    • Compare with known analogs (e.g., 2-methoxyphenyl derivatives showing lower catalepsy induction) .

Table 2: Key QSAR Parameters for Antipsychotic Activity

DescriptorOptimal RangeImpact on Activity
QPlogBB0.5–1.2Enhanced BBB penetration
EA (eV)-0.3 to -0.1Increased serotonin receptor affinity

Q. What in vitro assays evaluate the compound’s interaction with dopaminergic (D₂) and serotonergic (5-HT₂A) receptors?

Methodological Answer:

  • Radioligand Binding Assays:
    • D₂ Receptor: Use [³H]spiperone in transfected HEK293 cells. Calculate IC₅₀ values via competitive binding curves .
    • 5-HT₂A Receptor: Employ [³H]ketanserin in rat cortical membranes. Normalize data to reference agonists (e.g., risperidone) .
  • Functional Assays:
    • Measure cAMP inhibition (D₂) or calcium flux (5-HT₂A) using luciferase-based reporters .

Q. How does the 4-methylbenzylsulfanyl group influence pharmacokinetics compared to other substituents?

Methodological Answer:

  • Lipophilicity: The sulfanyl group increases logP (~3.5) vs. methoxy (logP ~2.8), enhancing membrane permeability but reducing aqueous solubility.
  • Metabolic Stability: Sulfur atoms may undergo oxidation to sulfoxides (CYP3A4-mediated), requiring stability assays in liver microsomes .
  • Comparative Data:
    • Half-life (t₁/₂): 4-methylbenzylsulfanyl derivative: 2.1 h vs. 4-chlorophenyl analog: 3.5 h (rat plasma) .

Q. What strategies mitigate enantiomeric impurities during synthesis of chiral intermediates?

Methodological Answer:

  • Chiral Resolution: Use diastereomeric salt formation with L-tartaric acid.
  • Catalytic Asymmetric Synthesis: Employ palladium-catalyzed hydrogenation with chiral ligands (e.g., (R)-BINAP) for >95% ee .
  • Analytical Validation:
    • Chiral HPLC (Chiralpak AD-H column, hexane/ethanol 90:10).
    • Compare retention times to enantiopure standards .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-fluorophenyl)piperazin-1-yl]-2-[(4-methylbenzyl)sulfanyl]ethanone

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